Triethoxy(oct-7-enyl)silane
Overview
Description
Triethoxy(oct-7-enyl)silane: is an organosilicon compound with the molecular formula C14H30O3Si and a molecular weight of 274.48 g/mol . This compound is characterized by the presence of a silane group bonded to an oct-7-enyl chain and three ethoxy groups. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethoxy(oct-7-enyl)silane can be synthesized through the hydrosilylation of 1-octene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silane group to the double bond of the 1-octene .
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Triethoxy(oct-7-enyl)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Oxidation: The oct-7-enyl chain can undergo oxidation reactions, leading to the formation of various oxygenated products.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the ethoxy groups, such as alcohols or amines.
Major Products Formed:
Hydrolysis: Silanols and siloxanes.
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Substitution: Silanes with different functional groups.
Scientific Research Applications
Triethoxy(oct-7-enyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of hydrophobic coatings, sealants, and adhesives
Mechanism of Action
The mechanism of action of triethoxy(oct-7-enyl)silane involves the hydrolysis of the ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with various substrates, enhancing adhesion and modifying surface properties . The oct-7-enyl chain provides hydrophobic characteristics, making it useful in applications requiring water repellency .
Comparison with Similar Compounds
Triethoxy(octyl)silane: Similar structure but with a saturated octyl chain instead of the unsaturated oct-7-enyl chain.
Triethoxysilane: Lacks the long alkyl chain, making it less hydrophobic and less effective in certain applications.
Uniqueness: Triethoxy(oct-7-enyl)silane is unique due to its combination of a reactive silane group and a hydrophobic oct-7-enyl chain. This dual functionality allows it to be used in a variety of applications where both strong adhesion and hydrophobicity are required .
Properties
IUPAC Name |
triethoxy(oct-7-enyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si/c1-5-9-10-11-12-13-14-18(15-6-2,16-7-3)17-8-4/h5H,1,6-14H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBNDEKIQALPPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCC=C)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309661 | |
Record name | Triethoxy-7-octen-1-ylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-55-7 | |
Record name | Triethoxy-7-octen-1-ylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52217-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethoxy-7-octen-1-ylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, triethoxy-7-octenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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